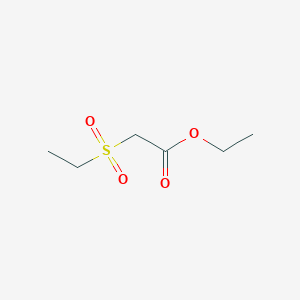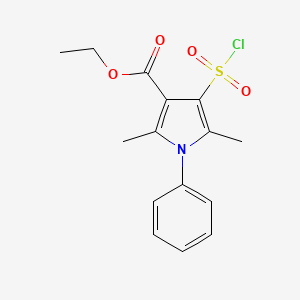
Undecafluoro(heptafluoropropyl)cyclohexane
Übersicht
Beschreibung
Undecafluoro(heptafluoropropyl)cyclohexane is a fluorinated organic compound with the molecular formula C9F18. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is part of a broader class of perfluorocarbons, known for their stability and resistance to chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecafluoro(heptafluoropropyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound often employs specialized fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the selective introduction of fluorine atoms into the cyclohexane ring, resulting in the desired perfluorinated product.
Analyse Chemischer Reaktionen
Types of Reactions
Undecafluoro(heptafluoropropyl)cyclohexane is known for its chemical inertness, making it resistant to many common chemical reactions. it can undergo specific reactions under certain conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing one or more fluorine atoms with other functional groups.
Reduction Reactions: Reduction of this compound can be achieved using strong reducing agents, although this is less common due to the stability of the fluorinated compound.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other strong reducing agents can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated cyclohexane derivatives, while reduction reactions can produce hydrofluorocarbons.
Wissenschaftliche Forschungsanwendungen
Undecafluoro(heptafluoropropyl)cyclohexane has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent in various chemical reactions, particularly those involving highly reactive species.
Biology: Employed in biological studies as a contrast agent for imaging techniques such as MRI.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of specialized materials, including coatings and lubricants, due to its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of undecafluoro(heptafluoropropyl)cyclohexane is primarily related to its physical properties rather than specific molecular interactions. Its high fluorine content and resulting stability make it an effective barrier material and solvent. In biological applications, its inertness and biocompatibility allow it to be used without eliciting significant biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorocyclohexane: Another perfluorinated cyclohexane derivative with similar properties.
Perfluorodecalin: A bicyclic perfluorocarbon with applications in medicine and industry.
Perfluorooctane: A linear perfluorocarbon used in various industrial applications.
Uniqueness
Undecafluoro(heptafluoropropyl)cyclohexane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its combination of high fluorine content and cyclohexane structure makes it particularly useful in applications requiring chemical resistance and stability.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(4(15,16)8(23,24)9(25,26)27)2(11,12)5(17,18)7(21,22)6(19,20)3(1,13)14 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPKQVFBLQIXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515856 | |
| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-59-4 | |
| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)





![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
